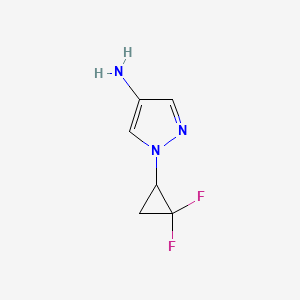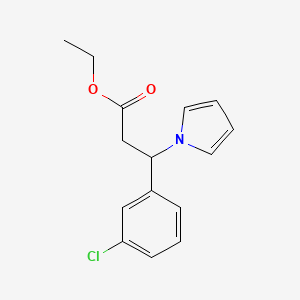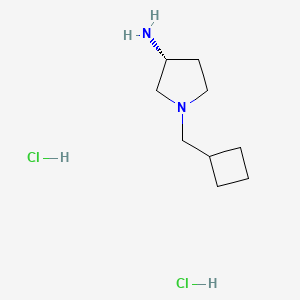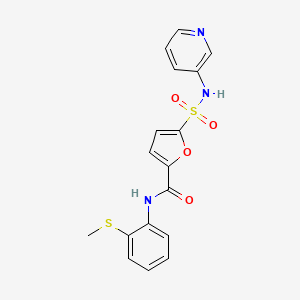
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H7F2N3 and its molecular weight is 159.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
- Heterocyclic Ketene Aminal Libraries : Efficient one-pot synthesis methods have been developed for creating libraries of heterocyclic ketene aminals, including derivatives of 1H-pyrazol-5(4H)-one. These compounds are promising candidates for drug discovery due to their high efficiency and environmentally benign synthesis process (Yu et al., 2013).
Structural Analysis and Bioactivity Exploration
- Structural Characterization and Bioactivity : Pyrazole derivatives have been structurally characterized using various spectroscopic methods, revealing insights into their potential antitumor, antifungal, and antibacterial properties. This includes the exploration of pharmacophore sites for potential medicinal applications (Titi et al., 2020).
Large-Scale Synthesis for Antibacterial Applications
- Novel Antibacterial Candidate Synthesis : A novel oxazolidinone antibacterial candidate involving 1H-pyrazol-4-yl derivatives was synthesized via an environmentally friendly and cost-effective route. This process highlights the potential for large-scale preparation of such compounds (Yang et al., 2014).
Reactivity and Synthesis Enhancement
- Palladium-Catalyzed Arylations : Pyrazole derivatives bearing a cyclopropyl group have been successfully used in palladium-catalyzed direct arylations. This methodology enables the creation of complex molecular structures without decomposing the cyclopropyl unit, demonstrating the versatility of these compounds in synthetic chemistry (Sidhom et al., 2018).
Antimicrobial Agent Development
- Antibacterial and Antifungal Activities : Novel 1H-pyrazol-5-amine derivatives have been synthesized and tested for their antibacterial and antifungal activities, revealing potent antimicrobial properties and suggesting potential therapeutic applications (Raju et al., 2010).
Target Fishing and Antitumor Activity
- Design and Biological Evaluation : The design and synthesis of 3-aryl-4-alkylpyrazol-5-amines, followed by target fishing to identify biological action targets, have led to the discovery of compounds with significant antitumor activities. This approach underscores the utility of these compounds in cancer research (Ma et al., 2020).
Chemical Modification for Drug Development
- Intermolecular C-H Amination : Rhodium(III)-catalyzed intermolecular aromatic C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones demonstrates the potential for chemical modification of existing drugs, expanding their therapeutic applications (Wu et al., 2014).
Propiedades
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLZMATYLDITGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662699.png)





![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)



![2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine](/img/structure/B2662716.png)
![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)
![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)

